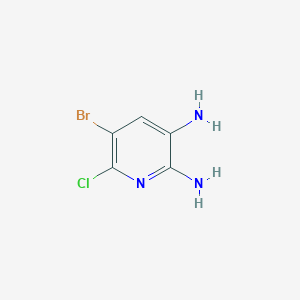

5-Bromo-6-chloropyridine-2,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-chloropyridine-2,3-diamine is a chemical compound with the empirical formula C5H4BrClN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of this compound involves several steps. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H5BrClN3/c6-2-1-3 (8)5 (9)10-4 (2)7/h1H,8H2, (H2,9,10) . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and two amine groups .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.47 . The compound has a melting point of 164-166 degrees Celsius .Scientific Research Applications

Catalysis and Organic Synthesis

- Selective Amination: The compound serves as a substrate in selective amination reactions. A study demonstrated that 5-bromo-2-chloropyridine was effectively aminated using a palladium-Xantphos complex, leading to a high yield of the aminated product (Ji, Li, & Bunnelle, 2003).

Halogen Exchange Reactions

- Halogen/Halogen Displacement: This compound participates in halogen exchange reactions, which are crucial in synthesizing various halogenated organic compounds. A study noted that heating with bromotrimethylsilane converts 2-chloropyridine to 2-bromopyridine, demonstrating halogen displacement (Schlosser & Cottet, 2002).

Structural Studies and Material Synthesis

- Synthesis of Halogen-rich Intermediates: The compound is used in the synthesis of halogen-rich intermediates for medicinal chemistry research. An example is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a valuable building block in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Chemical Transformations and Reactions

- Regioselective Reactions: It is used in regioselective displacement reactions, as indicated in a study where 5-bromo-2,4-dichloro-6-methyl-pyrimidine reacted with ammonia, yielding regioselective products (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Electrochemical Synthesis

- Electrosynthesis: The compound is involved in electrosynthesis processes. For instance, electrosynthesis of 6-aminonicotinic acid through the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine has been investigated (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the specific context .

Mode of Action

It’s known that bromo and chloro substituents on pyridine rings can enhance reactivity, making these compounds useful in various chemical reactions .

Biochemical Pathways

It’s worth noting that pyridine derivatives are often involved in suzuki–miyaura coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

The compound’s molecular weight of 20746 suggests it may have suitable properties for absorption and distribution .

Result of Action

As a building block in chemical synthesis, its effects would largely depend on the final compounds it’s used to create .

Properties

IUPAC Name |

5-bromo-6-chloropyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCKGXFQPDMHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3014640.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3014642.png)

![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)

![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate](/img/structure/B3014645.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B3014647.png)

![N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3014649.png)

![4H-thieno[3,2-b]pyrrol-5-ylmethanol](/img/structure/B3014650.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3014655.png)